(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol
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Overview
Description
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with a methyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane in a nonpolar solvent under the action of an alkali water solution can yield the desired compound . This method is advantageous due to its short synthetic route, simple process, and low production cost.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonpolar solvents and specific catalysts can enhance the efficiency of the process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism by which (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Methyloxiran-2-yl phosphonic acid: Shares a similar chiral configuration but differs in functional groups and applications.
(2R,3S)-2,3-Epoxy-4-oxo-7,10-trans, transdodecadienoylamide: Another chiral compound with distinct structural features and uses.
Uniqueness
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral studies.
Properties
IUPAC Name |
[(2R,3S)-3-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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